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Compound of Interest

Compound Name: 4-(Ethoxymethyl)piperidine

Cat. No.: B1369083

This guide provides an in-depth technical overview of 4-(Ethoxymethyl)piperidine, a
heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
Designed for researchers, scientists, and professionals in drug development, this document
synthesizes core chemical data, proven synthetic methodologies, and critical safety insights to
facilitate its application in the laboratory.

Executive Summary

4-(Ethoxymethyl)piperidine is a substituted piperidine derivative that serves as a valuable
scaffold in the design of novel therapeutic agents. Its structure, featuring a flexible
ethoxymethyl side chain on a saturated nitrogen-containing ring, offers a unique combination of
polarity and lipophilicity. This guide addresses the current ambiguity surrounding its CAS
number, provides a reliable summary of its physicochemical properties, outlines a robust
synthetic pathway, and details essential safety and handling protocols. The insights herein are
grounded in established chemical principles and data from closely related analogues, providing
a solid foundation for its use in research and development.

Chemical Identity and Physicochemical Properties

A critical point of clarification is the Chemical Abstracts Service (CAS) number for 4-
(Ethoxymethyl)piperidine. As of the latest review, a specific CAS number has not been
assigned to this compound. A listing for the hydrochloride salt of this compound also indicates
that a CAS number is not available[1]. Researchers should therefore rely on the compound's
systematic name, molecular formula, and structure for unambiguous identification.
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The properties of 4-(Ethoxymethyl)piperidine can be reliably predicted based on its molecular
structure and comparison with analogous compounds. Key quantitative data are summarized in
the table below.

Property Value Source /| Analogy
IUPAC Name 4-(Ethoxymethyl)piperidine
Molecular Formula C8H17NO PubChemLite[2]
Molecular Weight 143.23 g/mol Calculated
Monoisotopic Mass 143.1310 Da PubChemLite[2]
Colorless to pale yellow liquid Analogy with similar
Appearance ,
(predicted) compounds
- ) ~180-190 °C (predicted at 760  Analogy with 4-
Boiling Point

mmHg) ethoxypiperidine[3]

- Soluble in water and common
Solubility _ Inferred from structure
organic solvents

Synthesis and Mechanistic Insights

The synthesis of 4-(Ethoxymethyl)piperidine can be efficiently achieved through a two-step
process starting from commercially available 4-(hydroxymethyl)piperidine. The chosen
methodology is the well-established Williamson ether synthesis, which is renowned for its
reliability and broad applicability in forming ether linkages[4][5].

Proposed Synthetic Pathway

The overall transformation involves the deprotonation of the hydroxyl group of 4-
(hydroxymethyl)piperidine to form an alkoxide, followed by a nucleophilic substitution reaction
with an ethyl halide.
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Step 1: Alkoxide Formation
i L Strong Base (e.g., NaH)
[4 (Hydroxymethyl)plperldme] Cn aprotic solvent (e.g., THF)

l Deprotonation l

[Piperidine-4-ylmethoxide intermediate]

Step 2: Williamson Ether Synthesis (SN2)

[Ethyl halide (e.g., Iodoethane)]

l l Nucleophilic Attack

[4-(Ethoxymethyl)piperidine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-(Ethoxymethyl)piperidine.

Detailed Experimental Protocol

Materials:

4-(Hydroxymethyl)piperidine

Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous tetrahydrofuran (THF)

lodoethane (or Bromoethane)

Saturated aqueous ammonium chloride (NH4CI) solution
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» Saturated aqueous sodium chloride (brine) solution

¢ Anhydrous magnesium sulfate (MgSO4)

o Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

o Alkoxide Formation:

o To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1
equivalents) in anhydrous THF.

o Cool the suspension to 0 °C using an ice bath.

o Dissolve 4-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it
dropwise to the NaH suspension via the dropping funnel over 30 minutes.

o After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature for 1 hour. The cessation of hydrogen gas evolution indicates the
completion of alkoxide formation.

o Ether Synthesis:

Cool the reaction mixture back to O °C.

o

[¢]

Add iodoethane (1.2 equivalents) dropwise to the flask.

o

Allow the reaction to warm to room temperature and stir overnight.

[e]

Monitor the reaction progress by thin-layer chromatography (TLC).

e Work-up and Purification:

o Upon completion, cautiously quench the reaction by the slow, dropwise addition of
saturated aqueous NH4CI solution at 0 °C.
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o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
o Combine the organic layers and wash with brine (2 x 50 mL).

o Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel to afford pure 4-
(Ethoxymethyl)piperidine.

Causality of Experimental Choices:

Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to ensure complete and
irreversible deprotonation of the alcohol, driving the equilibrium towards the alkoxide[6].

e Anhydrous THF: An aprotic solvent is essential to prevent the quenching of the highly
reactive alkoxide intermediate[7].

» lodoethane: An ethyl halide with a good leaving group (lodide > Bromide) is used to facilitate
the SN2 reaction[5]. A primary halide is crucial to avoid competing elimination reactions|8].

 Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the
reaction of the strong base (NaH) and the alkoxide intermediate with atmospheric moisture
and carbon dioxide.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(Ethoxymethyl)piperidine are not readily available in the
literature, its *H and 13C NMR spectra can be reliably predicted based on its structure and data
from analogous compounds. These predictions are invaluable for the confirmation of the
product's identity post-synthesis.

1H NMR (predicted, CDClIs, 400 MHz):
e 0 3.45 (t, J=7.0 Hz, 2H): Methylene protons of the ethoxy group (-O-CHz2-CHs).

e 0 3.25 (d, J=6.5 Hz, 2H): Methylene protons connecting the piperidine ring to the ether
oxygen (Piperidine-CH2-0-).
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0 2.9-3.1 (m, 2H): Axial protons on carbons 2 and 6 of the piperidine ring.

0 2.5-2.7 (m, 2H): Equatorial protons on carbons 2 and 6 of the piperidine ring.

0 1.6-1.8 (m, 3H): Protons on carbons 3, 4, and 5 of the piperidine ring.

0 1.20 (t, J=7.0 Hz, 3H): Methyl protons of the ethoxy group (-O-CH2-CHs).

A broad singlet corresponding to the N-H proton is also expected.

13C NMR (predicted, CDClsz, 100 MHz):

0 75.0: Methylene carbon connecting the piperidine ring to the ether oxygen (Piperidine-CHz-
O-).

0 66.0: Methylene carbon of the ethoxy group (-O-CH2-CHs).

0 46.0: Carbons 2 and 6 of the piperidine ring.

0 38.0: Carbon 4 of the piperidine ring.

0 30.0: Carbons 3 and 5 of the piperidine ring.

0 15.0: Methyl carbon of the ethoxy group (-O-CH2-CHs).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(Ethoxymethyl)piperidine is not available, a
risk assessment based on the piperidine functional group and related compounds is essential.
Piperidine and its derivatives are generally considered hazardous.

Hazard Profile (Inferred):

» Corrosive: Likely to cause skin and eye irritation or burns. Analogy with 4-
(hydroxymethyl)piperidine suggests it may cause severe skin burns and eye damage|[9].

e lrritant: May cause respiratory tract irritation.

e Harmful if swallowed or inhaled.
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Recommended Handling Procedures:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves
(nitrile or neoprene), safety goggles, and a lab coat.

Avoid inhalation of vapors and direct contact with skin and eyes.

Ground all equipment when transferring to prevent static discharge.
Storage:
» Store in a tightly sealed container in a cool, dry, and well-ventilated area.

o Keep away from strong oxidizing agents and acids.

Applications in Drug Discovery and Development

The 4-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in
numerous approved drugs. The introduction of an ethoxymethyl group at the 4-position offers
several advantages for drug design:

e Modulation of Physicochemical Properties: The ether linkage provides a hydrogen bond
acceptor, which can be crucial for target engagement, while the ethyl group can enhance
lipophilicity and improve cell permeability.

» Vector for Further Functionalization: The piperidine nitrogen can be readily derivatized to
explore structure-activity relationships (SAR).

» Scaffold for Diverse Targets: 4-substituted piperidines are key components of ligands for a
wide range of biological targets, including GPCRs, ion channels, and enzymes[10]. For
instance, related 4-methoxypiperidine serves as a building block for novel therapeutic
agents[11].
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Caption: Role of 4-(Ethoxymethyl)piperidine in a drug discovery workflow.

Conclusion

4-(Ethoxymethyl)piperidine represents a versatile and valuable building block for modern
drug discovery. While the absence of a dedicated CAS number necessitates careful
identification based on its chemical structure, its synthesis is straightforward via established
methods like the Williamson ether synthesis. By understanding its physicochemical properties,
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synthetic routes, and handling requirements, researchers can effectively incorporate this
scaffold into their discovery programs to develop novel and impactful therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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